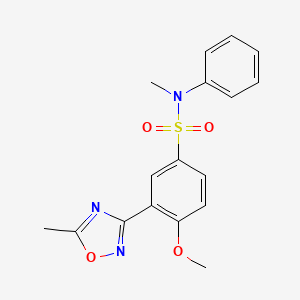
N-isopropyl-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isopropyl-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as IMMP, and it is a derivative of 1,2,4-oxadiazole. The purpose of
Mécanisme D'action
The mechanism of action of IMMP is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. IMMP has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. It may also modulate the activity of various neurotransmitters, including dopamine and serotonin.
Biochemical and Physiological Effects:
IMMP has been shown to have a variety of biochemical and physiological effects. In animal studies, IMMP has been shown to improve cognitive function and memory, reduce inflammation, and protect against oxidative stress. It has also been shown to have antinociceptive effects, meaning that it can reduce pain sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of IMMP is that it is relatively easy to synthesize, and it can be obtained in high yields. It is also stable under a variety of conditions, which makes it useful for a wide range of experiments. However, one limitation of IMMP is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained in experiments.
Orientations Futures
There are many potential future directions for research on IMMP. One area of interest is the development of new drugs based on the IMMP scaffold. Researchers may also investigate the potential of IMMP as a treatment for various diseases, including neurodegenerative diseases and cancer. Additionally, further studies may be conducted to better understand the mechanism of action of IMMP and its effects on various signaling pathways in cells.
Méthodes De Synthèse
IMMP can be synthesized using a variety of methods, including condensation reactions and cyclization reactions. One common method involves the reaction of 4-methoxybenzohydrazide with ethyl acetoacetate, followed by treatment with isopropylamine and acetic anhydride. The resulting product is then cyclized using phosphorus oxychloride to yield IMMP.
Applications De Recherche Scientifique
IMMP has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, IMMP has been shown to have neuroprotective effects, and it may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, IMMP has been shown to have anticancer properties, and it may be useful in the development of new cancer therapies. In drug discovery, IMMP has been studied as a potential scaffold for the development of new drugs.
Propriétés
IUPAC Name |
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-10(2)16-13(19)8-9-14-17-15(18-21-14)11-4-6-12(20-3)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOFGJPHINPYPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCC1=NC(=NO1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 4-({N'-[(E)-(4-methoxyphenyl)methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7710290.png)









